2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is a substituted 4,5-dihydroimidazole derivative characterized by:
- A 2-chlorophenylmethylsulfanyl group at position 2 of the imidazole ring.
- An ethanesulfonyl substituent at position 1.
This structure combines a halogenated aromatic moiety with a sulfonyl group, which may enhance receptor-binding affinity and metabolic stability. The 4,5-dihydroimidazole core is a common pharmacophore in α-adrenergic agonists and other bioactive molecules .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRGNJTKOTQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole involves multiple steps. One common route includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-imidazole. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the yield and purity of the product. Additionally, sustainable practices such as solvent recycling and waste minimization are employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-sulfonylated imidazole derivatives.
Substitution: Amino or thiol-substituted imidazole derivatives.
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS: Not explicitly listed)
- Key Difference : Lacks the ethanesulfonyl group at position 1.
2-(2-Chlorophenyl)-4,5-dihydro-1H-imidazole (CAS: 61033-69-0)
- Key Difference : Replaces the sulfanyl-benzyl group with a direct 2-chlorophenyl substitution.
- Impact : Simplified structure may lower molecular weight (180.63 g/mol vs. target compound’s ~300 g/mol) but reduce steric bulk, altering pharmacokinetics .
2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole (CAS: 913689-07-3)
Sulfonyl Group Modifications
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (CAS: 868218-38-6)
- Key Difference : Uses a benzenesulfonyl group instead of ethanesulfonyl.
- Impact : The aromatic sulfonyl group may enhance π-π stacking interactions but increase molecular weight (448.3 g/mol) and reduce solubility compared to the ethanesulfonyl analog .
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS: 339277-80-4)
Pharmacologically Active Analogs
MK-017 (2-[(5-Chloro-3-isopropyl-2-methylphenyl)methyl]-4,5-dihydro-1H-imidazole hydrochloride)
- Key Difference : Contains an isopropyl-methylphenyl group instead of chlorophenylsulfanyl.
- Impact : Demonstrated α-adrenergic agonist activity, suggesting the target compound may share similar mechanisms but with altered selectivity due to sulfonyl substitution .
Naphazoline Hydrochloride (2-(Naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole hydrochloride)
Structural and Physicochemical Data Table
*Estimated based on structural similarity.
Research Implications
- Target Compound Advantages: The ethanesulfonyl group likely improves solubility and bioavailability over non-sulfonylated analogs .
- Limitations : Lack of explicit biological data necessitates further in vitro studies to validate receptor interactions.
- Synthetic Routes : Analogous compounds (e.g., ) suggest feasible pathways via condensation or sulfonation reactions, though optimization is required for the ethanesulfonyl moiety .
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, characterized by its unique structural features that include a chlorophenyl group, a sulfanyl moiety, and an ethanesulfonyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClN2O2S2 |
| Molecular Weight | 300.82 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis by disrupting the normal cell cycle, particularly affecting the G2/M phase.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives can inhibit the growth of various bacterial strains.
- Case Study : A study demonstrated that a structurally similar compound exhibited an IC50 value of 52 nM against MCF-7 breast cancer cells and showed significant activity against other cancer cell lines as well .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound suggest that it may disrupt microtubule formation in cancer cells, leading to mitotic catastrophe.
| Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 52 | Induction of apoptosis |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 74 | Inhibition of tubulin polymerization |
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2-(2-chlorophenyl)-1H-imidazole | Lacks sulfanyl and ethanesulfonyl groups | Limited antimicrobial activity |
| 2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-imidazole | Lacks ethanesulfonyl group | Moderate activity |
| 1-methanesulfonyl-4,5-dihydro-1H-imidazole | Lacks chlorophenyl and sulfanyl groups | Low cytotoxicity |
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential alkylation and sulfonation. For example, the imidazole core is functionalized via nucleophilic substitution of a chlorobenzyl thiol group, followed by ethanesulfonyl group introduction using sulfonyl chloride derivatives. Key conditions include:
- Solvent selection : Dichloromethane or dimethylformamide for optimal solubility and reactivity .
- Temperature control : Reactions often proceed at 0–25°C to minimize side-product formation .
- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts during sulfonation .
- Yield Optimization : Purity is enhanced via column chromatography, with typical yields ranging from 45–65% for analogous compounds .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the imidazole ring protons (δ 3.5–4.5 ppm for dihydro protons) and sulfonyl/aryl substituents .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- IR Spectroscopy : Sulfonyl S=O stretches (1350–1150 cm) and C-S bonds (700–600 cm) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Tools like DFT (Density Functional Theory) model reaction pathways, such as sulfonyl group substitution or oxidation of the thioether moiety .
- Reaction Path Search : Algorithms identify transition states and intermediates, reducing experimental trial-and-error. For example, ICReDD’s workflow combines computational predictions with experimental validation to optimize conditions .
- Solvent Effects : COSMO-RS simulations predict solvation energies, guiding solvent selection for reactions like nucleophilic substitutions .
Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazole derivatives?
- Methodological Answer :
- Standardized Assays : Reproduce studies using uniform protocols (e.g., MIC for antimicrobial activity, IC for cytotoxicity) .
- Structure-Activity Relationship (SAR) Analysis : Modify substituents systematically (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate contributions to bioactivity .
- Data Table :
| Derivative | Substituent Modifications | Biological Activity (IC, μM) | Reference |
|---|---|---|---|
| 2-Chlorophenyl derivative | Baseline | 12.3 ± 1.2 (Anticancer) | |
| 4-Fluorophenyl derivative | Increased electronegativity | 8.7 ± 0.9 (Anticancer) | |
| 4-Methoxyphenyl derivative | Electron-donating group | >50 (Inactive) |
Q. How can statistical experimental design improve synthesis optimization?
- Methodological Answer :
- Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) to identify significant interactions. For example, a 2 factorial design reduced synthesis steps for a related imidazole derivative by 30% .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., pH and yield) to pinpoint optimal conditions .
- Case Study : A study on 2-ethylsulfonyl analogs achieved 78% yield using RSM-optimized conditions (DMF, 20°C, 1.2 eq. EtN) .
Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of sulfonylimidazole derivatives under acidic conditions?
- Methodological Answer :
- Degradation Pathways : The ethanesulfonyl group hydrolyzes in strong acids (pH < 2), but stability varies with substituent electronic effects. Electron-withdrawing groups (e.g., 2-chlorophenyl) slow hydrolysis versus electron-donating groups .
- Experimental Validation : Accelerated stability testing (40°C, 75% RH) over 4 weeks showed <5% degradation for the 2-chlorophenyl derivative in pH 4 buffer .
Biological Activity Profiling
Q. What mechanistic insights explain the anticancer potential of this compound?
- Methodological Answer :
- Target Identification : Molecular docking suggests inhibition of tubulin polymerization (binding affinity ΔG = -9.2 kcal/mol) .
- Cellular Assays : Flow cytometry reveals G2/M phase arrest in HeLa cells at 10 μM .
- Comparative Analysis : The 2-chlorophenyl derivative shows 3-fold higher potency than its 3-chloro analog, highlighting positional isomer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
